molecular formula C23H24N4O4S B2828372 2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxypropyl)quinazolin-4(3H)-one CAS No. 946352-78-9

2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxypropyl)quinazolin-4(3H)-one

Cat. No.: B2828372
CAS No.: 946352-78-9
M. Wt: 452.53
InChI Key: KPVDKEKFKIJOGK-UHFFFAOYSA-N
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Description

2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxypropyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C23H24N4O4S and its molecular weight is 452.53. The purity is usually 95%.
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Scientific Research Applications

Quinazolinone Derivatives in Scientific Research

Quinazolinone and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological properties. These compounds have been explored for various therapeutic applications, including anticancer, antimalarial, antimicrobial, and anti-inflammatory activities. While the specific compound does not have direct mentions, the studies on related quinazolinones can shed light on the types of applications that might be relevant.

  • Anticancer Activity : Quinazolinone derivatives have been studied extensively for their anticancer properties. They act through various mechanisms, such as inhibition of tyrosine kinases, induction of apoptosis, and cell cycle arrest in cancer cells. The structural modification of quinazolinone has been a key area of research to enhance its anticancer efficacy (Jonge et al., 2005).

  • Neuropharmacological Effects : Some quinazolinone derivatives exhibit significant neuropharmacological effects, including anticonvulsant and anxiolytic activities. These effects are attributed to their interaction with various neurotransmitter systems in the brain. Research into these properties involves studying the compound's binding affinity to specific receptors and its impact on neurotransmitter levels (Gravius et al., 2005).

  • Antimicrobial and Antifungal Applications : The antimicrobial and antifungal activities of quinazolinone derivatives make them potential candidates for treating various infections. Studies have focused on synthesizing novel derivatives with enhanced activity against specific bacterial and fungal strains, aiming to overcome drug resistance issues (Nasarre et al., 1992).

  • Anti-inflammatory Properties : Research has also highlighted the anti-inflammatory potential of quinazolinone derivatives, which could be beneficial in treating chronic inflammatory diseases. These effects are typically mediated through the inhibition of inflammatory cytokines and modulation of immune cell activity (Shipley & Kennedy, 2006).

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(3-methoxypropyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c1-3-30-17-11-9-16(10-12-17)21-25-20(31-26-21)15-32-23-24-19-8-5-4-7-18(19)22(28)27(23)13-6-14-29-2/h4-5,7-12H,3,6,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVDKEKFKIJOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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